Methyl 5-(2-chlorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 5-[(2-chlorophenyl)methyl]-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c1-22-15(21)12-8-13-14(20)18(6-7-19(13)17-12)9-10-4-2-3-5-11(10)16/h2-5,8H,6-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKPZRVJYVPZSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2CCN(C(=O)C2=C1)CC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-(2-chlorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (CAS No. 477845-48-0) is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C15H14ClN3O3
- Molecular Weight : 319.74 g/mol
- Structure : The compound features a pyrazolo[1,5-a]pyrazine core, which is known for various biological activities.
Antiviral Activity
Research has indicated that derivatives of the pyrazolo[1,5-a]pyrazine class exhibit significant antiviral properties. A study focused on similar compounds demonstrated their ability to inhibit HIV-1 integrase activity. The lead compound from this series showed an IC50 value of 74 nM against integrase-catalyzed strand transfer and inhibited HIV-1 replication with an IC95 value of 63 nM in cell cultures containing normal human serum .
Antitumor Activity
Pyrazole derivatives have been recognized for their antitumor potential. Compounds within this class have shown inhibitory activity against key oncogenic pathways. Specifically, they target BRAF(V600E) and EGFR, making them promising candidates for cancer therapeutics. The SAR studies suggest that modifications to the pyrazole ring can enhance potency against various cancer cell lines .
Anti-inflammatory and Antibacterial Properties
This compound also exhibits anti-inflammatory and antibacterial activities. Pyrazole derivatives have been documented to possess good anti-inflammatory effects and can inhibit bacterial growth through various mechanisms. This broad spectrum of activity underscores the therapeutic potential of this compound .
Study on Hepatitis B Virus (HBV)
A recent investigation into a series of tetrahydropyrazolo[1,5-a]pyrazine derivatives highlighted their role as allosteric modulators of the HBV core protein. One lead compound demonstrated significant inhibition of HBV DNA replication in a mouse model, indicating its potential as an anti-HBV therapeutic agent .
Structure-Activity Relationship Studies
SAR studies have been pivotal in understanding the biological activity of pyrazole derivatives. Modifications to the substituents on the pyrazole ring can significantly alter their binding affinity and selectivity towards various biological targets. For example, enhancing lipophilicity and optimizing metal-binding interactions have been shown to improve antiviral efficacy .
Data Summary
Scientific Research Applications
Medicinal Chemistry
Methyl 5-(2-chlorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate has shown promise as a scaffold for developing new pharmaceuticals due to its structural features that allow for modifications leading to enhanced biological activity.
Potential Therapeutic Areas :
- Anticancer Agents : Compounds containing pyrazole moieties have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
- Antimicrobial Activity : Research indicates that similar pyrazolo compounds exhibit significant antibacterial and antifungal properties .
Neuropharmacology
Research has suggested that derivatives of tetrahydropyrazolopyrazines may have neuroprotective effects and could be developed into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to their ability to modulate neurotransmitter systems .
Anti-inflammatory Agents
Compounds with similar structures have been evaluated for their anti-inflammatory properties. Studies indicate that they can inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation .
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized a series of tetrahydropyrazolo compounds and tested their efficacy against various cancer cell lines. This compound demonstrated significant cytotoxicity against breast cancer cells with an IC50 value lower than established chemotherapeutics .
Case Study 2: Neuroprotective Effects
A recent investigation into neuroprotective agents highlighted the potential of pyrazolo compounds in mitigating oxidative stress in neuronal cells. The study found that this compound significantly reduced markers of oxidative damage in vitro .
Q & A
Q. What are the common synthetic routes for Methyl 5-(2-chlorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate?
- Methodological Answer : The synthesis typically involves cyclization of precursors followed by functionalization. For example:
Cyclization : React hydrazine derivatives with diketones or keto-esters to form the pyrazolo[1,5-a]pyrazine core .
Substitution : Introduce the 2-chlorobenzyl group via alkylation or nucleophilic aromatic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
Esterification : Use methanol in the presence of acid catalysts (e.g., H₂SO₄) to form the methyl ester .
Key Optimization : Monitor intermediate purity via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 7.2–7.5 ppm, methyl ester at δ 3.8 ppm) and confirm regiochemistry .
- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and NH/OH bands (if present) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 362.1) and fragmentation patterns .
Validation : Compare data with structurally analogous compounds (e.g., ethyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate) to resolve ambiguities .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during the cyclization step?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction kinetics .
- Catalysis : Add Lewis acids (e.g., ZnCl₂) to stabilize transition states in cyclization .
- Temperature Control : Perform reactions at 60–80°C to balance rate and side-product formation .
Troubleshooting : - If yields <50%, check for moisture sensitivity or byproducts via LC-MS.
- Replace batch reactors with continuous flow systems for scalability .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 2-chlorobenzyl vs. 4-fluorophenyl) on target binding using docking studies .
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., ATP levels in kinase assays) .
Case Study : - A 2024 study found conflicting IC₅₀ values (2 μM vs. 10 μM) for kinase inhibition. Re-evaluation revealed differences in buffer pH affecting compound solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
